Benzene, 1,2,3-trimethyl-5-(1-methylethyl), also known as 1,2,3-trimethyl-5-isopropylbenzene or by its Chemical Abstracts Service Registry Number (CASRN) 120-00-7, is an organic compound with the molecular formula . This compound is classified as a member of the trimethylbenzene family, which consists of benzene derivatives featuring three methyl groups. It is primarily derived from petroleum refining processes and has applications in various industrial sectors.
The synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and minimize by-products. Analytical techniques like gas chromatography and mass spectrometry are commonly employed to monitor the reaction progress and purity of the product.
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) features a complex structure characterized by a benzene ring substituted with three methyl groups at positions 1, 2, and 3, and an isopropyl group at position 5.
InChI=1S/C12H18/c1-8(2)12-6-9(3)11(5)10(4)7-12/h6-8H,1-5H3
.Benzene, 1,2,3-trimethyl-5-(1-methylethyl) participates in various chemical reactions typical for aromatic compounds:
Reactions involving this compound often require specific catalysts or reaction conditions to favor desired products while minimizing side reactions.
The mechanism of action for Benzene, 1,2,3-trimethyl-5-(1-methylethyl) primarily involves its reactivity as an aromatic compound:
The reaction kinetics can vary significantly based on substituents on the benzene ring and the nature of the electrophile involved.
These properties suggest that Benzene, 1,2,3-trimethyl-5-(1-methylethyl) has a relatively low volatility compared to other lighter hydrocarbons.
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) finds utility in several scientific fields:
This compound exemplifies the diverse roles that aromatic hydrocarbons play in both industrial applications and scientific research.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3